molecular formula C21H24N2O4 B6348965 8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-85-1

8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348965
CAS No.: 1326811-85-1
M. Wt: 368.4 g/mol
InChI Key: MIEHHASTWYAEGN-UHFFFAOYSA-N
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Description

This compound belongs to the spirodiamine-carboxylic acid family, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural features include:

  • 8-position substitution: An ethyl group.
  • 4-position substitution: A naphthalene-2-carbonyl group.
  • 3-position: A carboxylic acid moiety.

Properties

IUPAC Name

8-ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-22-11-9-21(10-12-22)23(18(14-27-21)20(25)26)19(24)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13,18H,2,9-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHHASTWYAEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure, which includes both naphthalene and diazaspiro components. This article focuses on the biological activity of this compound, exploring its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of approximately 382.45 g/mol. The structural features are essential for its biological activity, as the naphthalene moiety contributes to its aromatic character, influencing both chemical reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Spirocyclic StructureContains a diazaspiro framework
Naphthalene Carbonyl GroupEnhances aromaticity and potential interactions
Carboxylic Acid FunctionalityAllows for typical reactions like esterification

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives of naphthalene have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Case Study: Naphthalene Derivatives

A study evaluated several naphthalene derivatives for their cytotoxic activity:

CompoundIC50 (μM) MDA-MB-231IC50 (μM) HeLaIC50 (μM) A549
6a0.050.070.08
6b0.070.120.14
6c0.100.110.13

These compounds exhibited a dose-dependent induction of apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

The mechanism by which these compounds exert their anticancer effects typically involves the following pathways:

  • Cell Cycle Arrest : The compounds disrupt normal cell cycle progression.
  • Induction of Apoptosis : They trigger apoptotic pathways leading to cell death.
  • Interaction with Biomolecules : Binding studies indicate potential interactions with proteins involved in cancer pathways.

Synthesis and Reactivity

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors through cyclization and acylation methods.

Synthetic Pathway Overview

  • Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
  • Introduction of Naphthalene Carbonyl Group : Acylation using acid chlorides.
  • Functional Group Modifications : Potential for further derivatization to enhance biological activity.

Applications in Medicinal Chemistry

Given its unique structure and demonstrated biological activity, this compound has potential applications in drug development:

  • Lead Compound for Anticancer Agents : Further modifications could enhance selectivity and efficacy against specific cancer types.
  • Intermediates in Synthesis : Its structure may serve as a scaffold for synthesizing more complex therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name 8-Position Substituent 4-Position Substituent Molecular Formula (MW) Key Properties/Notes Sources
8-Ethyl-4-(naphthalene-2-carbonyl)-3-carboxylic acid Ethyl Naphthalene-2-carbonyl C₂₂H₂₂N₂O₄ (MW ~378.43)* High aromatic bulk; potential for enhanced binding affinity.
8-Methyl-4-(naphthalene-2-carbonyl)-3-carboxylic acid Methyl Naphthalene-2-carbonyl C₂₁H₂₀N₂O₄ (MW 364.40) Reduced steric hindrance vs. ethyl; may improve solubility.
8-Benzyl-4-(furan-2-carbonyl)-3-carboxylic acid Benzyl Furan-2-carbonyl C₂₁H₂₁N₂O₅ (MW 381.41)* Furan’s electron-rich ring may alter electronic properties.
8-Ethyl-4-(3-nitrobenzoyl)-3-carboxylic acid Ethyl 3-Nitrobenzoyl C₁₇H₁₉N₃O₆ (MW 361.36)* Nitro group enhances electron-withdrawing effects; may influence reactivity.
8-Ethyl-4-(2-chlorobenzoyl)-3-carboxylic acid Ethyl 2-Chlorobenzoyl C₁₇H₂₁ClN₂O₄ (MW 352.81) Chlorine increases lipophilicity and potential halogen bonding.
8-Ethyl-4-[4-(trifluoromethyl)benzoyl]-3-carboxylic acid Ethyl 4-Trifluoromethylbenzoyl C₁₈H₂₀F₃N₂O₄ (MW 385.36)* Trifluoromethyl group enhances metabolic stability and lipophilicity.

Molecular weights marked with an asterisk () are inferred from structural analogs due to incomplete data.

Key Trends and Implications

8-Position Substitution: Ethyl vs. Benzyl: Introduces aromaticity, which may enhance binding to hydrophobic pockets in biological targets but increase molecular weight .

4-Position Acyl Groups: Naphthalene-2-carbonyl: Provides extended aromaticity, favoring interactions with hydrophobic protein domains . Heterocyclic Groups (e.g., furan-2-carbonyl): Alter electronic distribution and solubility profiles .

Molecular Weight and Lipophilicity :

  • Compounds with larger substituents (e.g., naphthalene-2-carbonyl) exhibit higher molecular weights (~378 vs. 352–385), which may impact pharmacokinetic properties like membrane permeability .

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